![molecular formula C14H15N3O B1517500 N-[4-(aminométhyl)phényl]-N-méthylpyridine-4-carboxamide CAS No. 1095067-87-0](/img/structure/B1517500.png)

N-[4-(aminométhyl)phényl]-N-méthylpyridine-4-carboxamide

Vue d'ensemble

Description

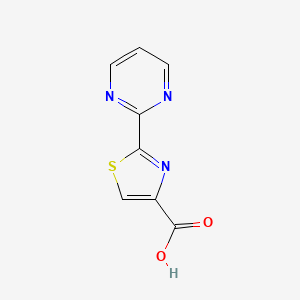

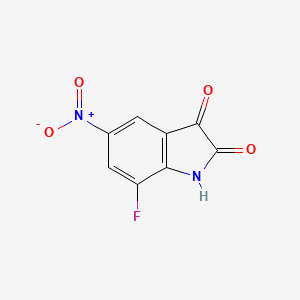

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a chemical compound with a molecular formula of C₁₄H₁₄N₄O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxamide group

Applications De Recherche Scientifique

Lipidomique et profilage métabolique

Ce composé est utilisé en lipidomique pour marquer les acides gras (AG) en vue d'une analyse par spectrométrie de masse. Il contribue à la quantification des AG, y compris les AG insaturés au niveau de la localisation de la double liaison carbone-carbone. Cela est crucial pour surveiller les modifications métaboliques dans les états biologiques, comme dans le cas de maladies telles que le diabète de type 2 .

Chimie analytique

En chimie analytique, N-[4-(aminométhyl)phényl]-N-méthylpyridine-4-carboxamide sert d'agent de dérivatisation. Il permet l'identification et la quantification d'espèces moléculaires à faible abondance, ce qui est essentiel pour une analyse chimique approfondie .

Recherche sur le cancer

La capacité du composé à profiler les isomères lipidiques aide à la recherche sur le cancer. Les modifications de la composition des isomères lipidiques sont des indicateurs sensibles des changements métaboliques dans les états cancéreux, ce qui rend ce composé précieux pour la découverte de biomarqueurs du cancer .

Neurochimie

Il est utilisé en neurochimie pour la dérivatisation chimique sur tissu. Cela permet une cartographie complète des lipides cérébraux et peut être appliqué à l'étude de diverses affections neurologiques et des effets des produits pharmaceutiques sur le cerveau .

Développement pharmaceutique

Le composé est utilisé dans le développement de produits pharmaceutiques pour ses propriétés de marquage de charge. Il aide à l'analyse des métabolites médicamenteux et à la compréhension des interactions médicamenteuses au niveau moléculaire .

Nutrition et diététique

Dans le domaine de la nutrition et de la diététique, This compound est utilisé pour analyser la teneur en acides gras des produits alimentaires. Cela permet de déterminer la valeur nutritionnelle et les implications pour la santé des graisses alimentaires .

Surveillance environnementale

Ce composé peut être appliqué dans la surveillance environnementale pour détecter et quantifier les polluants qui sont des dérivés d'acides gras. C'est un outil pour évaluer l'impact des contaminants environnementaux sur les écosystèmes .

Chimie synthétique

Enfin, en chimie synthétique, il est utilisé comme élément constitutif pour la synthèse de composés plus complexes. Ses sites réactifs en font un réactif polyvalent pour créer une variété de structures chimiques .

Mécanisme D'action

Target of Action

The primary target of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots and is involved in cell migration and tissue remodeling .

Mode of Action

This inhibition could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .

Biochemical Pathways

The inhibition of the Urokinase-type plasminogen activator by N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide affects the plasminogen activation pathway . This pathway is responsible for the conversion of plasminogen to plasmin, a key enzyme in the breakdown of blood clots . By inhibiting this pathway, N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide could potentially affect the body’s ability to break down blood clots .

Pharmacokinetics

These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide’s action would depend on its mode of action and the biochemical pathways it affects. Given its target and known mode of action, it could potentially lead to a decrease in the breakdown of blood clots and a reduction in cell migration and tissue remodeling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Condensation Reaction: The starting materials, 4-aminomethylbenzene and N-methylpyridine-4-carboxylic acid, are reacted under condensation conditions to form the desired product.

Amide Bond Formation: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the aminomethyl group and the carboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents employed.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.

Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

Substitution Products: A range of substituted pyridine derivatives, each with unique characteristics.

Chemistry:

Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalyst: It may be used as a catalyst or ligand in various chemical reactions.

Biology:

Biological Probes: The compound can be utilized as a probe in biological studies to investigate cellular processes.

Drug Development:

Medicine:

Therapeutic Agent: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Diagnostic Tool: It may be employed as a diagnostic tool in medical imaging and other diagnostic techniques.

Industry:

Material Science: The compound can be used in the development of new materials with unique properties.

Comparaison Avec Des Composés Similaires

N-[4-(aminomethyl)benzoyl]pyridine-4-carboxamide

N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide

Uniqueness: N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is unique in its structure, particularly due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity

Propriétés

IUPAC Name |

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMPCUKLGILFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[2-(3-nitrophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1517425.png)

![7-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)

![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)

![6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one](/img/structure/B1517431.png)

![4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517436.png)

![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)